5-Bromothiophen-2-amine CAS 1159882-51-5 properties
5-Bromothiophen-2-amine CAS 1159882-51-5 properties
Topic: 5-Bromothiophen-2-amine (CAS 1159882-51-5): Technical Profile & Handling Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]
Executive Summary
5-Bromothiophen-2-amine (CAS 1159882-51-5) represents a high-value but chemically labile scaffold in heterocyclic synthesis.[1] While theoretically simple, the free base is notoriously unstable, prone to rapid oxidative polymerization and decomposition upon exposure to air or light.[1] Consequently, it is almost exclusively handled as a hydrohalide salt (HCl or HBr) or generated in situ from stable precursors.[1]
This guide moves beyond standard catalog data to provide a rigorous, field-tested approach to synthesizing, stabilizing, and utilizing this motif. We prioritize the Curtius Rearrangement as the most reliable synthetic route and emphasize cross-coupling strategies that mitigate catalyst poisoning by the free amine.
Chemical Profile & Stability Analysis
The "Trustworthiness" of any protocol involving 2-aminothiophenes hinges on acknowledging their instability.[1] The electron-rich thiophene ring, coupled with the amino group, raises the HOMO energy, making the compound highly susceptible to oxidation.
Physical Properties Table
| Property | Free Base (Theoretical/Transient) | Hydrochloride Salt (Stable Form) |
| CAS Number | 1159882-51-5 | 1956321-73-5 |
| Formula | C₄H₄BrNS | C₄H₄BrNS[1][2][3] · HCl |
| MW | 178.05 g/mol | 214.51 g/mol |
| Appearance | Dark oil / Brown solid (decomposes) | Off-white to beige hygroscopic solid |
| Storage | -20°C, under Argon (Immediate use) | 2-8°C, Desiccated, Dark |
| Solubility | DMSO, DCM (limited stability) | Water, Methanol, DMSO |
| Stability | < 1 hour in air at RT | Months at 4°C (Dry) |
Critical Note: Commercial listings for the "free base" often ship the salt form or a stabilized formulation.[1] Always verify the counterion via Ion Chromatography (IC) or elemental analysis upon receipt.[1]
Validated Synthesis Protocol: The Curtius Route
Direct bromination of 2-aminothiophene is uncontrollable due to over-bromination and polymerization.[1] The Curtius Rearrangement of 5-bromothiophene-2-carboxylic acid is the "Gold Standard" for generating high-purity 5-bromothiophen-2-amine hydrochloride.[1]
Reaction Pathway (Graphviz)
Figure 1: Stepwise synthesis of 5-bromothiophen-2-amine HCl via Curtius Rearrangement to avoid oxidative degradation.
Step-by-Step Methodology
Reagents:
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5-Bromothiophene-2-carboxylic acid (1.0 eq)[1]
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Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]
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Triethylamine (Et₃N) (1.2 eq)[1]
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tert-Butanol (Solvent/Reactant)[1]
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HCl (4M in Dioxane)[1]
Protocol:
-
Activation: Dissolve 5-bromothiophene-2-carboxylic acid in anhydrous tert-butanol under N₂ atmosphere. Add Et₃N followed by DPPA dropwise at room temperature.[1]
-
Rearrangement: Heat the mixture to reflux (85°C) for 3–4 hours. The intermediate acyl azide undergoes Curtius rearrangement to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine (Intermediate: tert-butyl (5-bromothiophen-2-yl)carbamate).[1]
-
Why this path? Trapping as the Boc-carbamate provides a stable intermediate that can be purified by silica chromatography, unlike the free amine.[1]
-
-
Deprotection: Dissolve the purified Boc-intermediate in DCM. Add 4M HCl in dioxane at 0°C. Stir for 2 hours.
-
Isolation: The product precipitates as the hydrochloride salt.[1] Filter under inert gas, wash with diethyl ether, and dry under vacuum.[1]
Reactivity & Application Strategy
The 5-bromo substituent and the 2-amino group offer orthogonal reactivity, but the order of operations is critical to prevent catalyst poisoning or side reactions.[1]
Strategic Workflow Map
Figure 2: Orthogonal reactivity profile.[1] Protection of the amine is recommended before C-C bond formation.
Key Reactions
1. Suzuki-Miyaura Cross-Coupling (C5-Arylation)
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Challenge: Free amines can coordinate to Pd(II) species, poisoning the catalyst.
-
Solution: Use the in situ generated free base only with bulky ligands (e.g., XPhos, SPhos) or, preferably, perform the coupling on the N-acetyl or N-Boc protected derivative.
-
Conditions: Pd(dppf)Cl₂, K₃PO₄, DME/H₂O, 80°C.
2. Diazotization (Sandmeyer-Type)
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Utility: Conversion to azo dyes or substitution of the amine.[1]
-
Protocol: Dissolve the HCl salt in dilute acid (H₂SO₄) at 0–5°C. Add NaNO₂ dropwise. The resulting diazonium salt is explosive if isolated; react immediately with coupling partners (e.g., phenols, anilines).[1]
Handling & Safety Protocols
Hazards:
-
Instability: Decomposes to black tars releasing HBr and NOₓ.[1]
Standard Operating Procedure (SOP):
-
Opening: Only open vials inside a glovebox or a well-ventilated fume hood under an argon blanket.
-
Weighing: Weigh the salt form quickly. If using the free base, weigh into a tared vial containing solvent (e.g., DCM or DMF) to immediately dilute.[1]
-
Neutralization: If the free base is required for a reaction, liberate it in situ using a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) directly in the reaction vessel.[1] Do not perform an aqueous workup to isolate the free base.[1]
References
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Synthesis via Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203-6205. [1]
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Stability of Aminothiophenes: Gewald, K. (1965).[1] Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1] Chemische Berichte, 98(11), 3571-3577.[1] [1]
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Pd-Catalyzed Coupling of Aminothiophenes: Hartwig, J. F. (1998).[1] Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: Scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.[1]
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Hazard Classification (GHS): PubChem Laboratory Chemical Safety Summary (LCSS) for 5-Bromothiophen-2-amine.
Sources
- 1. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1159813-42-9|5-Bromothiophen-2-amine hydrobromide|BLD Pharm [bldpharm.com]
- 3. 1159882-51-5 | CAS DataBase [m.chemicalbook.com]
- 4. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
